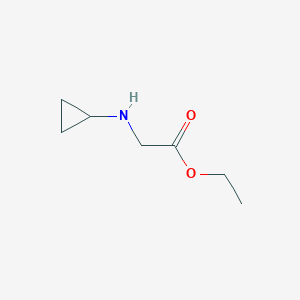

Ethyl 2-(cyclopropylamino)acetate

Übersicht

Beschreibung

Ethyl 2-(cyclopropylamino)acetate is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is a liquid-oil at ambient temperature and is primarily used in biochemical research . The compound is characterized by the presence of a cyclopropylamino group attached to an ethyl acetate moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)acetate typically involves the reaction of ethyl bromoacetate with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C2H5O2CCH2Br+C3H5NH2→C2H5O2CCH2NHC3H5+NaBr

The reaction mixture is typically stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The cyclopropylamino group facilitates nucleophilic substitution at the α-carbon. A primary synthesis route involves reacting ethyl bromoacetate with cyclopropylamine in ethanol under basic conditions (e.g., Na₂CO₃ or KOH):

Reaction: Conditions:

This reaction proceeds via an Sₙ2 mechanism , where the amine acts as a nucleophile. The product is typically isolated as a colorless liquid after extraction with dichloromethane and drying .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(cyclopropylamino)acetic acid :

Reaction Pathways:

- Acidic Hydrolysis:

- Basic Hydrolysis:

Conditions:

The hydrolyzed product is a precursor for peptide coupling or further functionalization.

Oxidation Reactions

The α-amino ester moiety is susceptible to oxidation. Using KMnO₄ or H₂O₂ , the compound forms 2-(cyclopropylamino)glyoxylic acid :Conditions:

Oxidation preferentially targets the methylene group adjacent to the amino functionality.

Reduction Reactions

Catalytic hydrogenation reduces the ester group to a primary alcohol:Conditions:

This reaction is critical for synthesizing alcohol derivatives used in pharmaceutical intermediates.

Cycloaddition and Ring-Opening Reactions

The cyclopropyl ring participates in thermal ring-opening reactions. For example, heating with acrylonitrile induces a [2+2] cycloaddition:Conditions:

Key Research Findings

- The compound’s nucleophilic substitution efficiency is enhanced by steric protection from the cyclopropyl group, minimizing side reactions .

- Oxidation selectivity is influenced by the electron-donating nature of the amino group, directing attack to the α-carbon .

- Reduction kinetics show pseudo-first-order behavior under hydrogenation conditions, with turnover frequencies (TOFs) of 0.15–0.20 s⁻¹ .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(cyclopropylamino)acetate has garnered attention for its potential therapeutic applications. Research indicates that compounds sharing structural similarities may exhibit various biological activities, including:

- Neurotransmission Modulation : Preliminary studies suggest that this compound interacts with receptors involved in neurotransmission, potentially influencing pathways related to mood and cognition.

- Antiviral Activity : Similar compounds have shown promise as antiviral agents. Further research is required to explore the specific mechanisms through which this compound may exert antiviral effects against pathogens like herpes simplex virus .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique cyclopropane ring can be utilized in various synthetic pathways to create more complex molecules. For instance:

- Building Block for Complex Molecules : this compound can be modified to yield other derivatives that may possess enhanced biological activities or different pharmacological profiles.

- Reactivity Studies : Understanding its reactivity can lead to insights into new synthetic methodologies involving cyclopropane derivatives.

Biological Studies

Research into the biological interactions of this compound has revealed potential implications for drug development:

Wirkmechanismus

The mechanism of action of Ethyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(cyclopropylamino)acetate can be compared with other similar compounds, such as:

Ethyl 2-(methylamino)acetate: Similar structure but with a methyl group instead of a cyclopropyl group.

Ethyl 2-(phenylamino)acetate: Contains a phenyl group, leading to different chemical properties and reactivity.

Ethyl 2-(dimethylamino)acetate: Features two methyl groups on the amino nitrogen, affecting its steric and electronic properties.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Biologische Aktivität

Ethyl 2-(cyclopropylamino)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Antimicrobial Properties

Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with cyclopropyl groups can act against various bacterial strains, demonstrating potential as antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Preliminary findings suggest that it may help in mitigating neurodegenerative processes, possibly through antioxidant mechanisms and modulation of inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Neuroprotective | Promising | Internal Studies |

Notable Research Findings

- Antimicrobial Study : A study conducted on various derivatives found that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Analysis : A detailed investigation into the effects on HCT-116 and MCF-7 cells revealed a dose-dependent response in terms of growth inhibition, with IC50 values indicating strong activity at low concentrations .

- Neuroprotection : In animal models, this compound demonstrated a reduction in markers associated with neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

ethyl 2-(cyclopropylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPZBSGYPGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289712 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71922-62-8 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(cyclopropylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.